tert-Butyl 3-butenoate chemical properties and structure
tert-Butyl 3-butenoate chemical properties and structure
An In-Depth Technical Guide to tert-Butyl 3-butenoate: Properties, Synthesis, and Reactivity
Introduction
tert-Butyl 3-butenoate, also known as tert-butyl vinylacetate, is a valuable unsaturated ester in the field of organic synthesis.[1][2] Its structure incorporates two key functional groups: a terminal alkene and a sterically hindered tert-butyl ester. This unique combination makes it a versatile building block, particularly in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The tert-butyl ester group is widely recognized as a robust protecting group for carboxylic acids, stable under a variety of reaction conditions but readily removable under specific acidic protocols.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-Butyl 3-butenoate for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The unambiguous identification of a chemical compound is foundational for scientific research. tert-Butyl 3-butenoate is registered under CAS number 14036-55-6.[1][2] Its molecular structure consists of a four-carbon chain with a double bond between C3 and C4, and a tert-butoxycarbonyl group at the C1 position.
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IUPAC Name: tert-butyl but-3-enoate[1]
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Synonyms: tert-Butyl vinylacetate, 3-Butenoic acid tert-butyl ester, Vinylacetic acid tert-butyl ester[1][5]
Caption: Chemical structure of tert-butyl 3-butenoate.
Physicochemical Properties
The physical and chemical properties of tert-Butyl 3-butenoate are crucial for its handling, storage, and application in chemical reactions. It is a colorless liquid under standard conditions.[5]
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| Density | 0.877 g/mL at 20 °C | [2][6] |
| Boiling Point | 88 °C at 150 mmHg; ~154 °C at 760 mmHg | [5] |
| Refractive Index (n20/D) | 1.413 | [2] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |
| InChIKey | NGASWKRTXGWPNN-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C)OC(=O)CC=C | [1][2] |
Spectroscopic Data
For the structural elucidation and purity assessment of tert-Butyl 3-butenoate, spectroscopic methods are indispensable.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (CH=CH₂) in the range of 5.0-6.0 ppm, the allylic protons (CH₂ -C=C) around 3.0 ppm, and a prominent singlet for the nine equivalent protons of the tert-butyl group ((CH₃ )₃C) at approximately 1.4 ppm.
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¹³C NMR: The carbon NMR would display signals for the carbonyl carbon around 170 ppm, the olefinic carbons between 115-140 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration for the ester at ~1730 cm⁻¹, C=C stretching at ~1640 cm⁻¹, and C-H stretching bands for the vinyl group just above 3000 cm⁻¹.
Synthesis of tert-Butyl 3-butenoate
The preparation of tert-butyl esters often requires specific conditions to avoid side reactions, leveraging the properties of tert-butanol or its derivatives.[4][7] A reliable method involves the acid-catalyzed esterification of 3-butenoic acid with an excess of a tert-butylating agent. A modern and efficient approach utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[3][8]
Example Protocol: Acid-Catalyzed tert-Butylation
This protocol is based on the principle of using a strong acid catalyst to facilitate the reaction between a carboxylic acid and a tert-butyl source.
Materials:
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3-Butenoic acid
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tert-Butyl acetate (reagent and solvent)
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Bis(trifluoromethanesulfonyl)imide (Tf₂NH) or another strong acid catalyst (e.g., H₂SO₄)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
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Reaction Setup: To a round-bottom flask charged with tert-butyl acetate, add 3-butenoic acid (1.0 eq).
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Catalyst Addition: Add a catalytic amount of Tf₂NH (e.g., 0.1-1 mol%) to the mixture.
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Rationale: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the tert-butylating agent. Tf₂NH is highly effective and can improve the solubility of substrates.[8]
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-
Reaction Execution: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Extraction: Transfer the mixture to a separatory funnel. If needed, add a suitable organic solvent like diethyl ether or ethyl acetate to facilitate phase separation. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Rationale: The aqueous washes remove the catalyst, any remaining unreacted carboxylic acid (as its sodium salt), and other water-soluble impurities.
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-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation to yield pure tert-Butyl 3-butenoate.
Caption: Workflow for the synthesis of tert-butyl 3-butenoate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-Butyl 3-butenoate stems from the distinct reactivity of its two functional groups.
A. Reactions at the Alkene Moiety
The terminal double bond is susceptible to a wide range of electrophilic addition reactions, allowing for further functionalization.
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Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the double bond to yield tert-butyl butanoate.
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Halogenation: Reaction with Br₂ or Cl₂ leads to the corresponding di-halogenated ester.
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Epoxidation: Treatment with a peroxy acid like m-CPBA forms tert-butyl 3,4-epoxybutanoate.
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Hydroboration-Oxidation: This two-step sequence provides a regioselective route to the terminal alcohol, tert-butyl 4-hydroxybutanoate.
B. Reactions of the tert-Butyl Ester Group
The defining feature of the tert-butyl ester is its role as a protecting group. It is highly resistant to basic hydrolysis, saponification, and attack by many nucleophiles due to steric hindrance. However, it is readily cleaved under acidic conditions.
Deprotection Mechanism: The cleavage proceeds via a stable tert-butyl carbocation intermediate.
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Protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid, TFA).
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Cleavage of the C-O bond to release the carboxylic acid and the highly stable tertiary carbocation.
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The tert-butyl cation is trapped by a nucleophile or eliminates a proton to form isobutylene gas.
This selective deprotection is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the preparation of complex drug molecules where other functional groups might be sensitive to harsh conditions.[4][7]
Caption: Key reactivity pathways for tert-butyl 3-butenoate.
Safety and Handling
tert-Butyl 3-butenoate is a flammable liquid and vapor and is classified as harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often below 15°C in a dark place, sometimes under an inert atmosphere as it can be air sensitive.[5]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.
Conclusion
tert-Butyl 3-butenoate is a synthetically valuable reagent due to its dual functionality. The terminal alkene serves as a handle for a variety of transformations, while the tert-butyl ester provides robust protection for the carboxylic acid, which can be selectively removed under mild acidic conditions. These properties ensure its continued application as a key intermediate in the synthesis of fine chemicals and complex molecular architectures for the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
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